molecular formula C7H7FO3S B1398763 3-Methoxybenzenesulfonyl fluoride CAS No. 882670-26-0

3-Methoxybenzenesulfonyl fluoride

Cat. No.: B1398763
CAS No.: 882670-26-0
M. Wt: 190.19 g/mol
InChI Key: RGVNAVGZAZZJBS-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a methoxy group attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications, particularly in the field of click chemistry .

Mechanism of Action

Target of Action

The primary target of 3-Methoxybenzenesulfonyl fluoride is proteins or nucleic acids . The sulfonyl fluoride motif of this compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets .

Mode of Action

This compound interacts with its targets, proteins or nucleic acids, by acting as a connector for the assembly of -SO2- linked small molecules . This interaction results in the formation of new compounds through a process known as click chemistry .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the assembly of -SO2- linked small molecules with proteins or nucleic acids

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new compounds through the assembly of -SO2- linked small molecules with proteins or nucleic acids . The specific effects can vary depending on the proteins or nucleic acids involved and the nature of the small molecules that are linked.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s liquid state at room temperature suggests that temperature could influence its stability and efficacy. Additionally, the pH of the environment could potentially affect the compound’s action, as the sulfonyl fluoride motif is known to be reactive

Biochemical Analysis

Biochemical Properties

3-Methoxybenzenesulfonyl fluoride plays a significant role in biochemical reactions by acting as a connector for the assembly of small molecules with proteins or nucleic acids. This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif. The sulfonyl fluoride group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of stable complexes . This interaction is crucial for the development of new biochemical tools and probes.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit enzymes involved in glycolysis, such as enolase, and phosphatases, leading to alterations in cellular energy production and metabolic flux . Additionally, it can affect protein synthesis and cell proliferation, depending on the concentration and exposure duration.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophiles in biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it can inhibit enolase in the glycolytic pathway, resulting in reduced energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular apoptosis . The threshold effects observed in these studies highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glycolysis and protein synthesis. It interacts with enzymes such as enolase and phosphatases, leading to changes in metabolic flux and metabolite levels . The compound can also affect the production of reactive oxygen species and the overall cellular redox state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with cellular components . This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function . This localization is crucial for its role in modulating enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzenesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids. This method is efficient and operates under mild reaction conditions using readily available reagents . The reaction typically involves the use of a fluorinating agent to introduce the sulfonyl fluoride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Used in the synthesis of the compound.

    Nucleophiles: Participate in substitution reactions with this compound.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Methoxybenzenesulfonyl fluoride is unique due to the presence of the methoxy group, which enhances its reactivity and utility in click chemistry and other applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biological and medicinal research .

Properties

IUPAC Name

3-methoxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVNAVGZAZZJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-26-0
Record name 882670-26-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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